molecular formula C15H14N2O2S2 B2849763 4-(1,3-benzothiazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide CAS No. 1643-52-3

4-(1,3-benzothiazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide

Cat. No. B2849763
CAS RN: 1643-52-3
M. Wt: 318.41
InChI Key: WYXQHXTWWYQIPL-UHFFFAOYSA-N
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Description

Benzothiazoles are organic compounds containing a benzene fused to a thiazole ring. They are found in various marine and terrestrial natural compounds and are widely used due to their pharmaceutical and biological activity .


Synthesis Analysis

Benzothiazoles can be synthesized from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials . A three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles .


Molecular Structure Analysis

The molecular structure of benzothiazoles involves a benzene ring fused to a thiazole ring . For a similar compound, 4-(1,3-Benzothiazol-2-yl)-N-octyl-1-piperazinecarbothioamide, the molecular formula is C20H30N4S2 and the average mass is 390.609 Da .


Chemical Reactions Analysis

In a visible light mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes, an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazoles can vary. For instance, 4-(1,3-Benzothiazol-2-yl)-N-octyl-1-piperazinecarbothioamide has a density of 1.2±0.1 g/cm3, boiling point of 519.2±60.0 °C at 760 mmHg, and vapour pressure of 0.0±1.4 mmHg at 25°C .

Scientific Research Applications

Anti-Tubercular Compounds

Benzothiazole based compounds have been synthesized and studied for their anti-tubercular properties . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs, and the new benzothiazole derivatives showed better inhibition potency against M. tuberculosis .

Antifungal Activity

Benzothiazole derivatives have been synthesized and studied for their antifungal properties . Some of these compounds showed moderate inhibition activity against Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani .

COX-1 Inhibitory Activity

Benzothiazole derivatives have been synthesized and evaluated for their COX-1 inhibitory activity . The colorimetric assays established weak COX-1 inhibitory activity of these compounds compared to the selective COX-1 inhibitor (indomethacin) and the non-selective COX inhibitor (diclofenac) .

Analgesic and Anti-Inflammatory Activities

Benzothiazole derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities . Among the tested compounds, some showed significant analgesic and anti-inflammatory activities .

Optical Materials

Hydrazonylsulfones such as Bt-NHNHSO2R and their iminotautomers have been studied as optical materials . A structural study has been carried out on N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides .

Antibacterial Activities

Benzothiazole derivatives have been synthesized and evaluated for their antibacterial activities . These compounds have been tested against Escherichia coli and Staphylococcus aureus strains .

Synthesis of Novel Derivatives

Benzothiazole derivatives have been used in the synthesis of novel derivatives of 3-Aryl-2-(benzothiazol-2’-ylthio) Acrylonitrile, 3-(Benzothiazol-2’-ylthio)-4-(furan-2’‘-yl)-3-buten-2-one and 2-(1-(Furan-2’‘-yl)-3’-oxobut-1’'-en-2-ylthio)-3-phenylquinazolin-4(3H)-one . These compounds have been synthesized and their E/Z configuration has been determined .

Mechanism of Action

While the specific mechanism of action for “4-(1,3-benzothiazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide” is not available, benzothiazoles have been studied for their potential biological activities, including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate and anti-parkinsonism, anticonvulsant, muscle relaxant activities, neuroprotective, and as inhibitors of several enzymes .

Safety and Hazards

The safety and hazards of benzothiazoles can vary depending on the specific compound. For example, 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone can cause severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

The future development trend and prospect of the synthesis of benzothiazoles are anticipated to be related to green chemistry . This includes the development of synthetic processes that are environmentally friendly and sustainable.

properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S2/c1-17(2)21(18,19)12-9-7-11(8-10-12)15-16-13-5-3-4-6-14(13)20-15/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYXQHXTWWYQIPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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